
Bis(4-(trifluoromethoxy)phenyl) sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(trifluoromethoxy)phenyl) sulphone, commonly known as BTBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfone-based molecule that contains two trifluoromethoxyphenyl groups attached to a central sulfur atom. BTBPS has been extensively studied for its use in various applications, including as a ligand in catalysts, as a flame retardant, and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of BTBPS is not well understood, but it is believed to act as a Lewis base due to the presence of the sulfur atom in its structure. This allows the compound to form coordination complexes with various metal ions, making it an effective ligand in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BTBPS. However, studies have shown that the compound is not toxic and does not exhibit any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTBPS in lab experiments is its ability to form stable coordination complexes with metal ions, making it an effective ligand in catalytic reactions. Additionally, BTBPS is relatively easy to synthesize and is readily available. However, one limitation of using BTBPS is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving BTBPS. One potential area of research is the development of new catalysts using BTBPS as a ligand. Additionally, the use of BTBPS as a flame retardant in polymers could be further explored, particularly in the development of more environmentally friendly flame retardants. Finally, the potential use of BTBPS in electronic devices, such as organic light-emitting diodes, could also be investigated.
Métodos De Síntesis
BTBPS can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with sulfur dichloride, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of 4-(trifluoromethoxy)phenol to the reaction mixture, resulting in the formation of BTBPS.
Aplicaciones Científicas De Investigación
BTBPS has been widely used in scientific research, particularly in the field of chemistry. The compound has been shown to be an effective ligand in various catalysts, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. Additionally, BTBPS has been used as a flame retardant in polymers due to its ability to inhibit the spread of flames.
Propiedades
Número CAS |
1735-37-1 |
|---|---|
Fórmula molecular |
C14H8F6O4S |
Peso molecular |
386.27 g/mol |
Nombre IUPAC |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
Clave InChI |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Otros números CAS |
1735-37-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




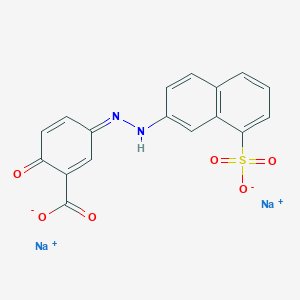
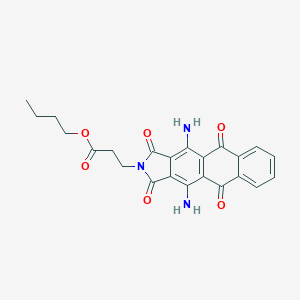
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
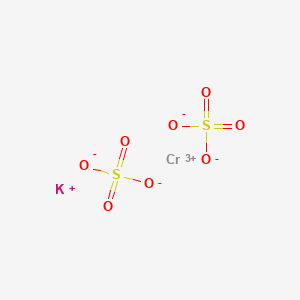
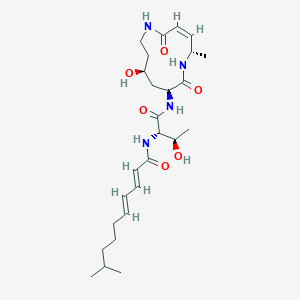
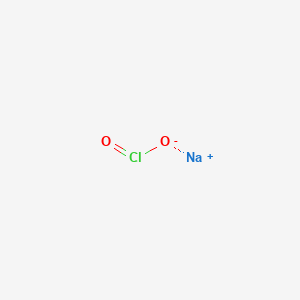
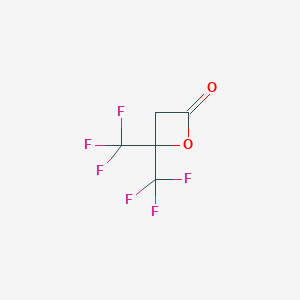
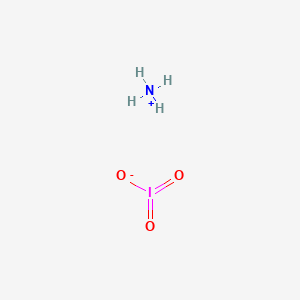
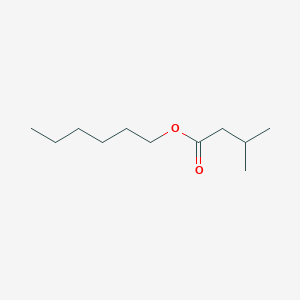
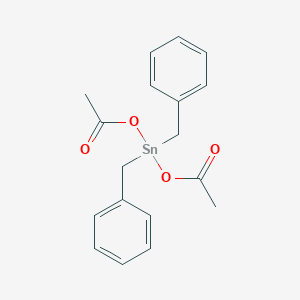


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)